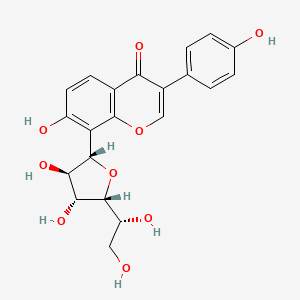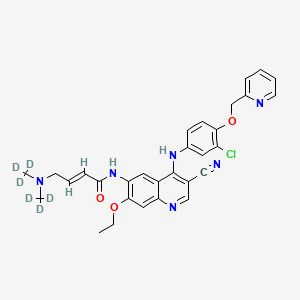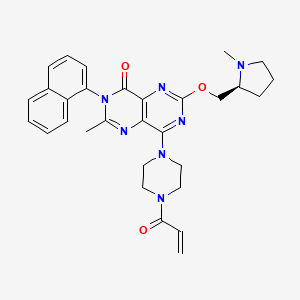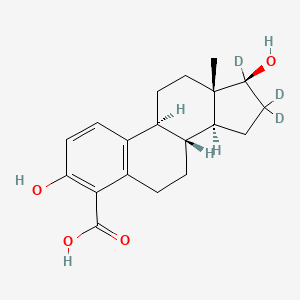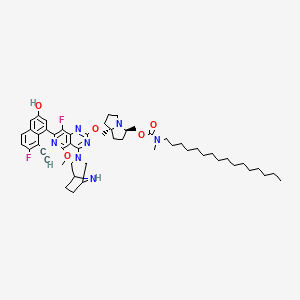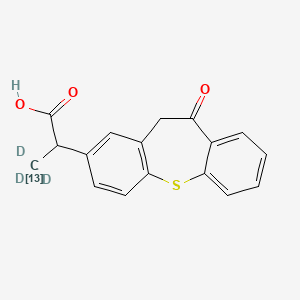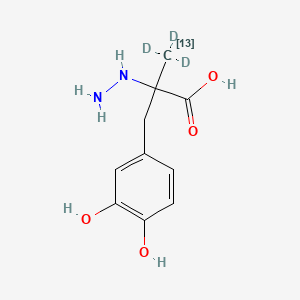
11-Beta-hydroxyandrostenedione-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Beta-hydroxyandrostenedione-d7 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Beta-hydroxyandrostenedione molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
11-Beta-hydroxyandrostenedione-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
11-Beta-hydroxyandrostenedione-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and enzyme activity.
Biology: Helps in understanding the role of 11β-hydroxysteroid dehydrogenase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to adrenal gland function and androgen metabolism.
Industry: Utilized in the development of new drugs and the study of drug metabolism
Wirkmechanismus
The mechanism of action of 11-Beta-hydroxyandrostenedione-d7 involves its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes. These enzymes are responsible for the interconversion of active and inactive forms of glucocorticoids. By inhibiting 11βHSD, this compound can modulate the levels of active glucocorticoids, thereby affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Ketoandrostenedione: Another steroid produced in the adrenal glands, closely related to 11-Beta-hydroxyandrostenedione.
11-Ketotestosterone: A downstream metabolite of 11-Beta-hydroxyandrostenedione, known for its androgenic activity.
11-Ketodihydrotestosterone: A potent androgenic steroid derived from 11-Ketotestosterone
Uniqueness
11-Beta-hydroxyandrostenedione-d7 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct signature that can be easily tracked using analytical techniques, allowing researchers to gain insights into the behavior of the compound in biological systems .
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-11-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1/i3D2,6D2,7D2,9D |
InChI-Schlüssel |
WSCUHXPGYUMQEX-QTKHEZQUSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
